molecular formula C30H28ClFN2O4 B15009182 6-{3-[(4-chlorophenyl)carbonyl]-2-(4-fluorophenyl)-4-[(3-methylphenyl)amino]-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}hexanoic acid CAS No. 361372-46-5

6-{3-[(4-chlorophenyl)carbonyl]-2-(4-fluorophenyl)-4-[(3-methylphenyl)amino]-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}hexanoic acid

Cat. No.: B15009182
CAS No.: 361372-46-5
M. Wt: 535.0 g/mol
InChI Key: XDCFFJPBQMJARW-UHFFFAOYSA-N
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Description

The compound 6-{3-[(4-chlorophenyl)carbonyl]-2-(4-fluorophenyl)-4-[(3-methylphenyl)amino]-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}hexanoic acid is a pyrrole-derived molecule with a 2,5-dihydro-1H-pyrrol-5-one (dihydropyrrolone) core. Key structural features include:

  • Substituents: A 4-chlorophenyl carbonyl group at position 2. A 4-fluorophenyl group at position 2. A 3-methylphenylamino group at position 3. A hexanoic acid chain appended to the pyrrole nitrogen.
  • The hexanoic acid chain enhances solubility and may act as a bioisostere for carboxylic acid-containing drugs.

This compound’s structural complexity positions it as a candidate for therapeutic applications, particularly in kinase inhibition or receptor modulation, though specific biological data are unavailable in the provided evidence .

Properties

CAS No.

361372-46-5

Molecular Formula

C30H28ClFN2O4

Molecular Weight

535.0 g/mol

IUPAC Name

6-[3-(4-chlorobenzoyl)-2-(4-fluorophenyl)-4-(3-methylanilino)-5-oxo-2H-pyrrol-1-yl]hexanoic acid

InChI

InChI=1S/C30H28ClFN2O4/c1-19-6-5-7-24(18-19)33-27-26(29(37)21-9-13-22(31)14-10-21)28(20-11-15-23(32)16-12-20)34(30(27)38)17-4-2-3-8-25(35)36/h5-7,9-16,18,28,33H,2-4,8,17H2,1H3,(H,35,36)

InChI Key

XDCFFJPBQMJARW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC2=C(C(N(C2=O)CCCCCC(=O)O)C3=CC=C(C=C3)F)C(=O)C4=CC=C(C=C4)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-{3-[(4-chlorophenyl)carbonyl]-2-(4-fluorophenyl)-4-[(3-methylphenyl)amino]-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}hexanoic acid typically involves multi-step organic reactions. The process begins with the preparation of the core pyrrole ring, followed by the introduction of the various substituents through a series of reactions such as Friedel-Crafts acylation, nucleophilic substitution, and amide formation. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient production of high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

    Oxidation: The aromatic rings and the pyrrole core can be oxidized under specific conditions.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents.

    Substitution: Halogen atoms in the aromatic rings can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions typically require controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohol derivatives.

Scientific Research Applications

6-{3-[(4-chlorophenyl)carbonyl]-2-(4-fluorophenyl)-4-[(3-methylphenyl)amino]-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}hexanoic acid has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-{3-[(4-chlorophenyl)carbonyl]-2-(4-fluorophenyl)-4-[(3-methylphenyl)amino]-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}hexanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Modifications
Compound Name Core Structure Key Substituents Physicochemical Data (if available)
Target Compound Dihydropyrrolone 4-Cl-benzoyl, 4-F-phenyl, 3-MePh-amino, hexanoic acid N/A
[3-Acetyl-2-(4-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]acetic acid Dihydropyrrolone 4-F-phenyl, acetyl, hydroxyl, acetic acid N/A
1-(4-Chlorophenyl)-4-(2-hydroxyethyl)-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylic acid Dihydropyrazole 4-Cl-phenyl, hydroxyethyl, carboxylic acid N/A
6-Chloro-4-{2-[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxoethyl}-2H-1,4-benzoxazin-3(4H)-one Pyrrole + Benzoxazinone 4-F-phenyl, methyl groups, ketone-linked benzoxazinone N/A

Analysis :

  • The dihydropyrrolone core in the target compound and allows for conjugation and hydrogen bonding, whereas the dihydropyrazole in introduces additional nitrogen atoms for polarity.
  • The hexanoic acid chain in the target compound likely improves membrane permeability compared to shorter chains (e.g., acetic acid in ).
Substituent Effects on Bioactivity
  • Halogenated Aryl Groups :
    • The 4-Cl and 4-F groups in the target compound are common in drug design for enhancing binding affinity (e.g., kinase inhibitors ).
    • Similar halogenated motifs are seen in (4-F-phenyl) and (3-Cl-4-F-phenyl), suggesting shared pharmacokinetic profiles.
  • Amino Groups: The 3-methylphenylamino group in the target compound may enhance hydrophobic pocket interactions compared to unsubstituted amines in .
Physicochemical Properties (Inferred)
Property Target Compound [3-Acetyl...]acetic acid 1-(4-Cl-Ph)-dihydropyrazole
Molecular Weight High (~600 g/mol) Moderate (~350 g/mol) Moderate (~300 g/mol)
LogP High (hydrophobic) Moderate Moderate
Solubility Low (hexanoic acid) Higher (acetic acid) Moderate

Notes:

  • Halogenation (Cl, F) generally enhances metabolic stability .

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